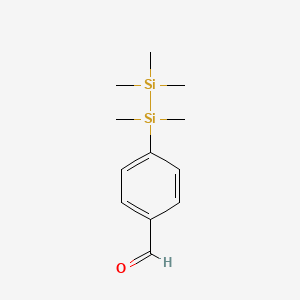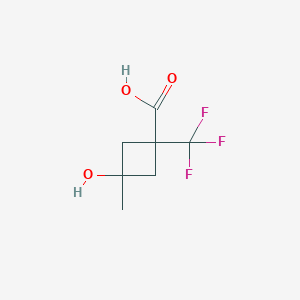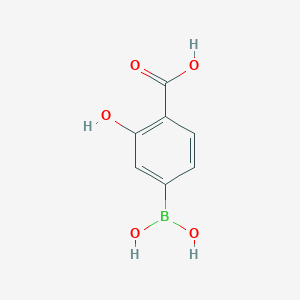
(S)-2-(4-Fluorophenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Fluorophenyl)propanal is an organic compound with the molecular formula C9H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a fluorine atom attached to a phenyl ring, which is connected to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)propanal typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 4-fluoroacetophenone with a chiral borane complex can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor ketone to the desired aldehyde. The reaction conditions are optimized to maximize yield and enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-2-(4-Fluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: (S)-2-(4-Fluorophenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(4-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(4-Fluorophenyl)propanal involves its interaction with various molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, potentially modifying their activity.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Fluorobenzaldehyde: Lacks the propyl chain, featuring only the fluorophenyl and aldehyde groups.
2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(S)-2-(4-Fluorophenyl)propanal is unique due to its chiral nature and the presence of both a fluorine atom and an aldehyde group
特性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
(2S)-2-(4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1 |
InChIキー |
AANCPBXTNIZNIJ-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C=O)C1=CC=C(C=C1)F |
正規SMILES |
CC(C=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


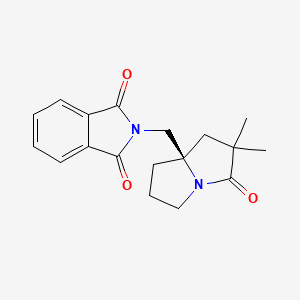
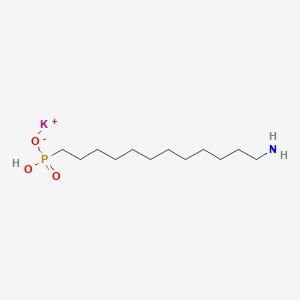
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
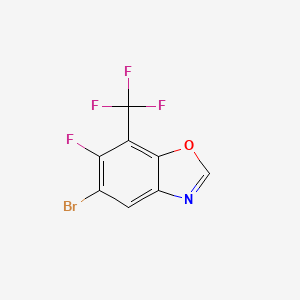
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
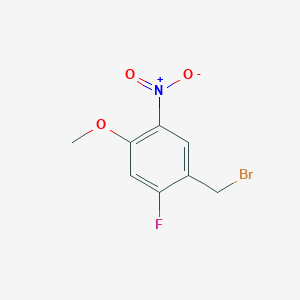
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)

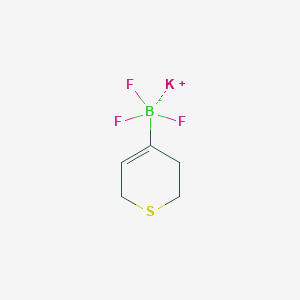
![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
